4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride
Overview
Description
4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride is a chemical compound that features a pyrrolidine ring and a piperazinone ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable subject of study in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride typically involves the formation of the pyrrolidine and piperazinone rings followed by their coupling. One common method starts with the preparation of the pyrrolidine ring from (2S,4R)-4-hydroxyproline, which is then functionalized to introduce the carbonyl group. The piperazinone ring is synthesized separately, often through cyclization reactions involving diamines and carbonyl compounds. The final step involves coupling the two rings under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or amine groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological activities and properties.
Scientific Research Applications
4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 4-(2-Pyrrolidinylcarbonyl)-2-piperazinone hydrochloride.
Piperazine derivatives: Compounds such as piperazine-2,5-dione and various substituted piperazines.
Uniqueness
This compound is unique due to its combined pyrrolidine and piperazinone rings, which provide a distinct three-dimensional structure. This allows for specific interactions with biological targets that may not be possible with simpler compounds.
Properties
IUPAC Name |
4-(pyrrolidine-2-carbonyl)piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2.ClH/c13-8-6-12(5-4-11-8)9(14)7-2-1-3-10-7;/h7,10H,1-6H2,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZOWOWRUZPHGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCNC(=O)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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